
5-Bromoquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromoquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 5th position and an aldehyde group at the 3rd position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-3-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method includes the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromoquinoline is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3rd position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), amines, palladium catalysts
Major Products:
Oxidation: 5-Bromoquinoline-3-carboxylic acid
Reduction: 5-Bromoquinoline-3-methanol
Substitution: 5-Aminoquinoline-3-carbaldehyde
Wissenschaftliche Forschungsanwendungen
5-Bromoquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromoquinoline-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinoline ring system can also intercalate with DNA, disrupting its function and leading to potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloroquinoline-3-carbaldehyde
- 6-Bromoquinoline-3-carbaldehyde
- 5-Fluoroquinoline-3-carbaldehyde
Comparison: 5-Bromoquinoline-3-carbaldehyde is unique due to the presence of the bromine atom at the 5th position, which imparts distinct reactivity compared to other halogenated quinoline derivatives. For instance, the bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine or fluorine, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H6BrNO |
|---|---|
Molekulargewicht |
236.06 g/mol |
IUPAC-Name |
5-bromoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-2-1-3-10-8(9)4-7(6-13)5-12-10/h1-6H |
InChI-Schlüssel |
VNJFBGRGLUTLOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=N2)C=O)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11874601.png)


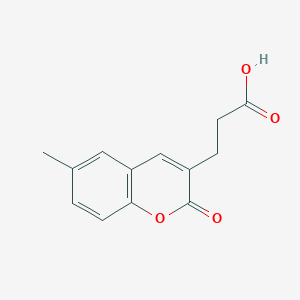
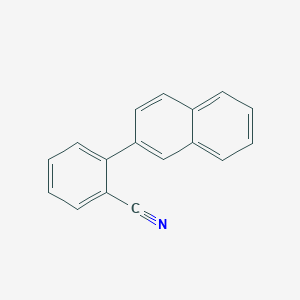
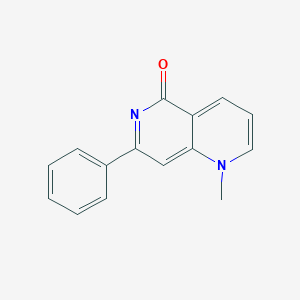

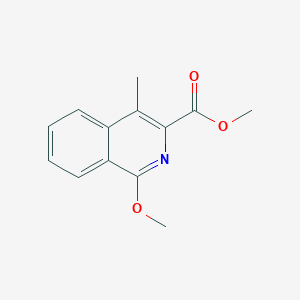

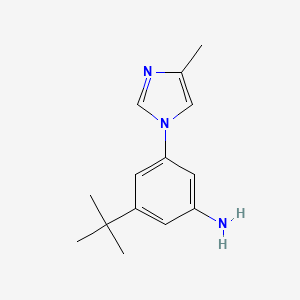

![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)

